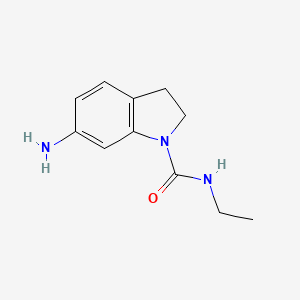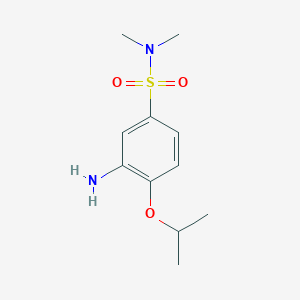
3-amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide
Overview
Description
“3-amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide” is a chemical compound with the molecular formula C11H18N2O3S . It has a molecular weight of 258.34 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring substituted with a sulfonamide group, a dimethylamino group, and a propan-2-yloxy group . The exact spatial arrangement of these groups could be determined using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility would need to be determined experimentally.Scientific Research Applications
Alzheimer's Disease Research
3-Amino-1-propanesulfonic acid, a compound similar to 3-Amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide, was studied for its potential in treating Alzheimer's disease. It was found to bind to amyloid β, a protein associated with Alzheimer's, and showed potential in modifying the disease's progression. A Phase II study indicated that this compound was well-tolerated and capable of reducing CSF Aβ42 levels in patients with mild-to-moderate Alzheimer's disease, although it had no significant impact on cognitive or clinical measures over a 3-month period (Aisen et al., 2006).
Toxicology and Metabolism
The compound sodium 2,3-dimercapto-1-propane sulfonate, which shares a sulfonamide group with 3-Amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide, was used in toxicology research. It was administered to treat metal intoxication by chelating metal species like mercury and arsenic to enhance their excretion from the body. Studies revealed the presence of a DMPS complex with monomethylarsonous acid in human urine after administration of DMPS, providing insights into the detoxification mechanisms (Gong et al., 2002).
Environmental Health
A study on environmental health revealed the presence of perfluorinated compounds, including perfluorooctane sulfonate, in human plasma samples. This highlighted the concern over the ubiquity and potential health impacts of such fluorinated sulfonamide compounds in the environment and the human body (Fromme et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 and GHS08 pictograms, indicating that it may be harmful if swallowed, inhaled, or in contact with skin, and it may cause damage to organs . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-amino-N,N-dimethyl-4-propan-2-yloxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-8(2)16-11-6-5-9(7-10(11)12)17(14,15)13(3)4/h5-8H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEMSWNOQVVNLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N,N-dimethyl-4-(propan-2-yloxy)benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




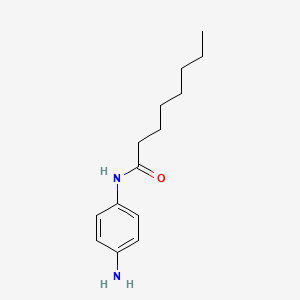

![1-(Benzo[D][1,3]dioxol-5-YL)cyclopropanamine](/img/structure/B1523059.png)
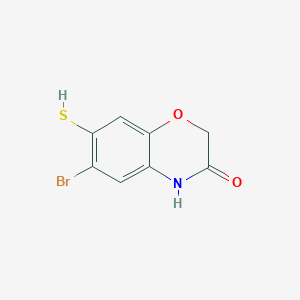
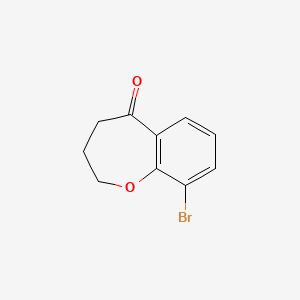
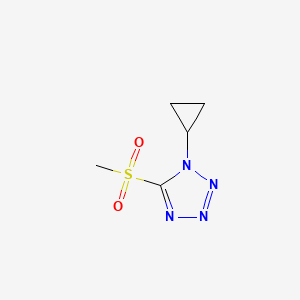
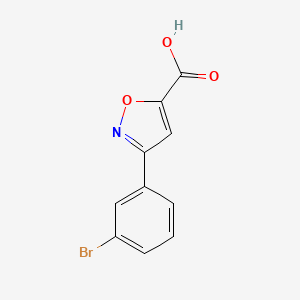
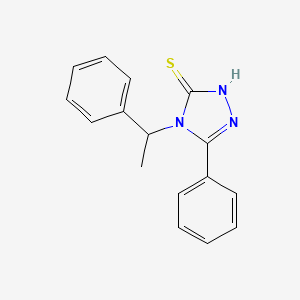
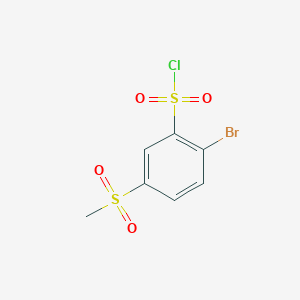
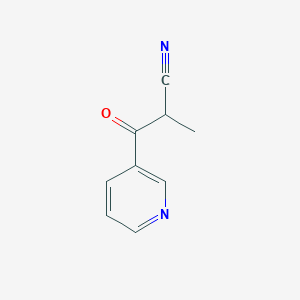
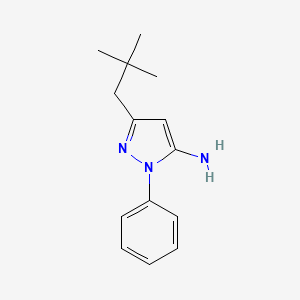
![3-Amino-1-[2-(thiophen-2-yl)ethyl]urea](/img/structure/B1523074.png)
